Cy2 dic18 (7)
Description
Historical Trajectories and Foundational Chemical Discoveries within the Carbocyanine Class
The history of cyanine (B1664457) dyes dates back to the late 19th century, with early applications in photographic sensitization nih.gov. Their defining feature is a polymethine chain connecting two nitrogen-containing heterocyclic or aromatic end groups, forming a conjugated π-electron system responsible for their intense color and fluorescence mdpi.comresearchgate.netresearchgate.nettandfonline.comnih.govresearchgate.net. The development of lipophilic carbocyanine dyes, such as the DiI and DiO series, gained significant traction in the 1980s spandidos-publications.comresearchgate.net. These dyes, featuring long alkyl chains, were recognized for their utility in staining cell membranes and tracing neuronal pathways due to their enhanced solubility in lipid environments and reduced cytotoxicity compared to hydrophilic counterparts spandidos-publications.comresearchgate.netthermofisher.combiotium.com. The ongoing research into cyanine dye chemistry continues to expand their spectral range and functional capabilities, driven by their photostability and tunable optical properties mdpi.comresearchgate.netrsc.org.
Defining Structural Motifs of Lipophilic Cy2-Type Chromophores and Their Derivatives
The lipophilicity of Cy2 dic18 (7) is conferred by the presence of two octadecyl (C18) chains thermofisher.combiotium.comglpbio.commedchemexpress.com. These long, saturated hydrocarbon tails are integral to the molecule's architecture, promoting its dissolution and retention within lipid-rich environments such as cell membranes and liposomes thermofisher.comnih.gov. The specific notation "(7)" may refer to a particular isomer or salt form, as seen in other carbocyanine nomenclature like DiIC18(7) glpbio.comweihuasw.com.
Significance of Alkyl Chain Substituents in Molecular Architecture and Interfacial Behavior
The octadecyl (C18) substituents in Cy2 dic18 (7) are critical for its function as a lipophilic probe. These long alkyl chains significantly increase the molecule's affinity for hydrophobic environments, facilitating its insertion and anchoring within the lipid bilayer of cell membranes thermofisher.comnih.gov. This property dictates the dye's interfacial behavior, influencing its distribution, diffusion rates, and retention within cellular structures spandidos-publications.comresearchgate.netthermofisher.com. While shorter alkyl chains can also impart lipophilicity, the C18 chains provide substantial hydrophobicity, ensuring robust membrane association and enabling long-term cell tracing applications spandidos-publications.comresearchgate.netbiotium.comnih.gov. Studies suggest that the length of alkyl chains, particularly longer ones, can influence molecular packing in aggregates and affect interfacial properties, though shorter chain variations have shown minimal impact on fundamental photophysical parameters like quantum yield and molar absorptivity nih.gov.
Fundamental Principles Governing Polymethine Chain Influence on Electronic Conjugation
The polymethine chain is the chromophoric core of cyanine dyes, acting as a conjugated system that dictates the electronic structure and optical properties of the molecule nih.govmdpi.comresearchgate.nettandfonline.comnih.govresearchgate.net. The delocalized π-electrons along this chain are responsible for the strong absorption of light and subsequent fluorescence emission. The length of the polymethine chain directly influences the extent of conjugation, leading to a bathochromic shift (red-shift) in absorption and emission wavelengths as the chain lengthens nih.govresearchgate.netcore.ac.ukacs.org. For carbocyanine dyes, this conjugation results in narrow absorption bands with high molar extinction coefficients, often in the range of 10^5 L mol⁻¹ cm⁻¹, making them highly sensitive probes nih.govmdpi.comresearchgate.netthermofisher.com. The electronic distribution within the polymethine chain also plays a role in the dye's susceptibility to photoisomerization, a process where the dye can convert between different geometric forms (e.g., cis and trans isomers) upon light exposure mdpi.comrsc.orgnih.gov.
Data Table: Properties of Cy2 dic18 (7) and Related Carbocyanine Dyes
The following table summarizes key properties relevant to Cy2 dic18 (7) and representative carbocyanine dyes, highlighting spectral characteristics and molecular attributes.
| Property | Cy2 dic18 (7) | General Cy2 Dye fluorofinder.com | General Carbocyanine Dyes nih.govmdpi.comthermofisher.com |
| CAS Number | 67675-27-8 chemicalbook.com | N/A | Varies |
| Molecular Formula | C₆₃H₁₀₁BrN₂ chemicalbook.com | N/A | Varies |
| Molecular Weight | ~966.39 g/mol chemicalbook.com | ~665 g/mol fluorofinder.com | Varies |
| Excitation Max (λex) | ~492 nm (based on Cy2 class) fluorofinder.com | 492 nm | Varies (Vis-NIR range) |
| Emission Max (λem) | ~508 nm (based on Cy2 class) fluorofinder.com | 508 nm | Varies (Vis-NIR range) |
| Molar Extinction Coeff. | ~10⁵ L mol⁻¹ cm⁻¹ (typical for carbocyanines) mdpi.com | ~10⁵ L mol⁻¹ cm⁻¹ | ~10⁵ L mol⁻¹ cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | Varies; ~0.07 in methanol (B129727) (for similar lipophilic dyes) thermofisher.com | Varies | Modest; ~0.07 in methanol thermofisher.com |
| Lipophilicity | High (due to two C18 chains) thermofisher.combiotium.comglpbio.com | Varies | High for long-chain variants |
Note: Specific spectral and photophysical data for "Cy2 dic18 (7)" can vary depending on the solvent, aggregation state, and specific counterion. The values provided for Cy2 are representative of the class, while those for general carbocyanine dyes are indicative of typical properties observed for lipophilic variants.
Structure
2D Structure
Properties
IUPAC Name |
(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H101N2.BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFGEVSXGLBAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H101BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Lipophilic Cy2 Type Carbocyanine Dyes
Strategies for Indolenine Precursor Synthesis and Functionalization
The indolenine core is the foundational heterocyclic unit for this class of dyes. Its synthesis and functionalization are critical first steps that dictate the final properties of the carbocyanine.
The most established and versatile method for constructing the indolenine skeleton is the Fischer indole (B1671886) synthesis . alfa-chemistry.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. wikipedia.orgmdpi.com For a typical precursor to Cy2 diC18 (7), a substituted phenylhydrazine (B124118) is reacted with a ketone like 3-methyl-2-butanone (B44728) to form the desired 2,3,3-trimethylindolenine (B142774) intermediate. The choice of acid catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed. wikipedia.orgrsc.org
Modern advancements in the Fischer synthesis focus on improving yields and accommodating a wider range of functional groups. For instance, careful control of reaction temperature and solvent selection can favor the formation of the indolenine product over isomeric indoles. rsc.org
Alternative strategies for indolenine synthesis include:
Palladium-catalyzed cross-coupling: This modification of the Fischer synthesis allows for the coupling of aryl bromides with hydrazones, expanding the scope of accessible precursors. wikipedia.org
Intramolecular condensation: Certain aniline (B41778) derivatives can undergo intramolecular condensation to form the indolenine ring.
Dearomatization of indoles: This involves the electrophilic alkylation of an indole derivative to create the 3,3-disubstituted indolenine structure.
Functionalization can be achieved by using substituted starting materials (e.g., a phenylhydrazine with a desired functional group on the aromatic ring) or by subsequent modification of the synthesized indolenine core.
| Method | Typical Reagents | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | Brønsted or Lewis Acid | Versatile, well-established, readily available starting materials. alfa-chemistry.commdpi.com | Can have low yields, requires harsh acidic conditions. alfa-chemistry.com |
| Buchwald Modification | Aryl Bromide, Hydrazone | Palladium Catalyst | Expands substrate scope, supports hydrazone intermediacy. wikipedia.org | Requires more expensive palladium catalyst. |
| Dearomatization of Indoles | Indole, Electrophilic Alkylating Agent | N/A | Direct route from readily available indoles. | Can be less regioselective. |
Optimized Condensation Reactions for Polymethine Bridge Elongation
The formation of the polymethine bridge connects two heterocyclic precursors, creating the conjugated system responsible for the dye's color. For Cy2 dyes, which are monomethine cyanines, this involves creating a single-carbon bridge.
A prevalent strategy for synthesizing asymmetric monomethine cyanines is the thioether method . This involves the condensation of a heterocyclic salt with an active methyl group (e.g., a quaternized 2-methylindolenine) with a second heterocyclic precursor bearing a reactive methylthio group. researchgate.netmdpi.com The reaction is typically conducted under basic conditions. Symmetrical dyes can be synthesized through the condensation of two equivalents of a quaternized 2-methylindolenine derivative with a single-carbon bridging agent.
Optimization of these condensation reactions is key to maximizing yield and minimizing the formation of symmetric side products in asymmetric syntheses. nih.gov Modern approaches include:
Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields by providing rapid and uniform heating.
Solvent-free conditions: Performing the reaction by melting the reactants together can offer a greener alternative to traditional solvent-based methods. mdpi.com
Use of optimized bases: Non-nucleophilic bases are often employed to facilitate the condensation while avoiding unwanted side reactions. nih.gov
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Method | Thioether Condensation | Efficient for asymmetric monomethine cyanines. | researchgate.netmdpi.com |
| Catalyst/Base | Triethylamine, Pyridine | Promotes condensation by deprotonating the active methyl group. | researchgate.net |
| Solvent | Ethanol, Acetonitrile (B52724) | Provides a suitable medium for the reaction; acetonitrile can minimize side products. | nih.gov |
| Heating | Reflux or Microwave Irradiation | Microwaves can accelerate the reaction and improve yields. | researchgate.net |
Regioselective Introduction of Lipophilic Substituents: Alkylation and Acylation Paradigms
To confer lipophilicity, long hydrocarbon tails are introduced into the dye structure. For Cy2 diC18 (7), this involves attaching two 18-carbon (octadecyl) chains. The most direct method for this is the regioselective N-alkylation of the indolenine precursors.
This step is typically performed prior to the condensation reaction. The nitrogen atom of the 2,3,3-trimethylindolenine precursor is alkylated using a long-chain alkylating agent, such as 1-bromooctadecane (B154017) or octadecyl iodide, to form the quaternary indolinium salt. nih.govacs.org The reaction is a standard quaternization, which is highly regioselective for the heterocyclic nitrogen. High temperatures may be required, which can pose a risk to sensitive functional groups. nih.govacs.org
The reaction is often carried out in the absence of a solvent or in a high-boiling polar aprotic solvent. The resulting N-alkylated indolinium salt is typically a solid that can be purified by recrystallization before being used in the subsequent condensation step. While less common for introducing simple lipophilic tails, N-acylation is another strategy for functionalization, though it introduces a carbonyl group which alters the electronic properties of the heterocycle.
Analytical Approaches for Monitoring Reaction Progress and Assessing Purity in Synthetic Sequences
A robust suite of analytical techniques is essential for monitoring the synthesis of Cy2 diC18 (7) at each stage and for characterizing the final product to ensure high purity.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress, allowing for the visualization of the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final dye product and intermediates. nih.govacs.org Reversed-phase HPLC methods can effectively separate the desired product from unreacted precursors and side products. nsf.govnajah.edu
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the synthesized compounds, providing definitive evidence of their identity. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure of the dye and its precursors. nih.gov For the final dye, NMR confirms the successful formation of the polymethine bridge and the presence of the lipophilic alkyl chains. Saturation Transfer Difference (STD) NMR can even be used to study interactions between the dye and other molecules. nih.gov
UV-Visible Spectroscopy: This technique is used to characterize the photophysical properties of the final carbocyanine dye, specifically its maximum absorption wavelength (λmax), which is a defining characteristic of the chromophore.
| Technique | Purpose | Stage of Use |
|---|---|---|
| TLC | Reaction monitoring | During synthesis |
| HPLC | Purity assessment, quantification | Intermediate and final product analysis |
| MS | Molecular weight confirmation | Intermediate and final product characterization |
| NMR | Structural elucidation | Intermediate and final product characterization |
| UV-Vis | Characterization of optical properties (λmax) | Final product analysis |
Development of Asymmetric Synthesis Routes for Tailored Molecular Architectures
While Cy2 diC18 (7) is a symmetrical dye, the synthesis of asymmetric carbocyanines, where the two heterocyclic nuclei are different, represents an advanced methodology for tailoring molecular properties. researchgate.netmdpi.com The synthesis of such dyes is challenging because the condensation reaction can lead to a mixture of the desired asymmetric product along with two symmetric byproducts, which are often difficult to separate. mdpi.com
To overcome this, multi-step and modular approaches have been developed. nih.gov One common strategy involves synthesizing a "hemicyanine" intermediate, which is one half of the dye with a reactive polymethine chain. This intermediate is then reacted with a second, different heterocyclic precursor to form the final asymmetric dye.
Solid-phase synthesis has emerged as a powerful technique for producing asymmetric cyanines with high purity. researchgate.net In this method, one of the heterocyclic precursors is attached to a solid support (e.g., a resin). The condensation reaction is carried out, and after completion, the desired asymmetric dye is cleaved from the resin, leaving excess reagents and byproducts behind, which simplifies purification. mdpi.com
Process Chemistry Considerations for Scalable Production of Cy2 dic18 (7) Analogues
Translating a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several process chemistry factors to ensure efficiency, cost-effectiveness, and safety.
Yield Optimization and Cost: For large-scale production, maximizing reaction yields at every step is paramount. This involves fine-tuning parameters like temperature, reaction time, and stoichiometry. The cost and availability of starting materials and reagents are also critical economic drivers.
Purification Strategy: Chromatographic purification, particularly preparative HPLC, is often not economically viable for large quantities. nih.govacs.org Alternative methods such as crystallization, precipitation, and extraction are preferred. Harnessing pH- or polarity-dependent solubility can be an effective non-chromatographic purification strategy. nih.gov
Green Chemistry Principles: Modern chemical manufacturing emphasizes sustainability. This includes using less hazardous solvents, reducing energy consumption (e.g., through microwave heating or catalyst optimization), and minimizing waste. mdpi.com Solvent-free reactions or the use of water-soluble supports like poly(ethylene glycol) (PEG) are attractive green alternatives. researchgate.net
Process Safety and Control: N-alkylation steps can be highly exothermic and may require careful thermal management at scale. google.com Robust process monitoring, using techniques like in-line HPLC or spectroscopy, is necessary to ensure consistency and safety during production. Upscaling can sometimes lead to an increase in side-product formation, requiring re-optimization of reaction conditions. nih.govacs.org
Theoretical and Computational Chemistry of Lipophilic Cy2 Type Dyes
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations serve as the bedrock for dissecting the electronic underpinnings of lipophilic cyanine (B1664457) dyes. These methods allow for a detailed examination of how molecular structure dictates electronic distribution, energy levels, and potential reaction pathways.
Analysis of Molecular Orbitals, Electron Density Distributions, and Charge Transfer Dynamics
Time-Dependent DFT (TD-DFT) extends these calculations to investigate excited-state properties, including charge transfer dynamics. By analyzing electron density shifts upon excitation, researchers can identify intramolecular charge transfer (ICT) processes, which are crucial for understanding fluorescence mechanisms and solvatochromic effects. The lipophilic nature of the alkyl chains can influence the dielectric environment around the chromophore, thereby modulating ICT processes and, consequently, the observed photophysical properties.
Table 1: Representative Electronic Structure Parameters for Lipophilic Cyanine Dyes
| Parameter | Typical Range/Value | Computational Method | Notes |
| HOMO-LUMO Gap (eV) | 1.5 - 2.5 | DFT | Influences absorption/emission wavelengths; affected by conjugation. |
| Electron Density | Varies | DFT | Reveals charge distribution and potential ICT sites. |
| Charge Transfer (ICT) | Yes/No, Magnitude | TD-DFT | Indicates charge redistribution upon excitation; sensitive to environment. |
| Dipole Moment (Debye) | 5 - 15 | DFT | Reflects molecular polarity; influenced by alkyl chain orientation. |
Computational Photophysical Investigations: Elucidating Absorption and Emission Mechanisms
TD-DFT is the workhorse for predicting the optical properties of cyanine dyes. It allows for the calculation of excitation energies, oscillator strengths, and transition densities, which directly correlate with experimental absorption and emission spectra. For lipophilic cyanine dyes, these calculations can elucidate how structural modifications, including the length and branching of alkyl chains, impact the wavelengths of maximum absorption () and emission (), as well as the fluorescence quantum yield ().
Studies on similar lipophilic cyanine dyes indicate that long alkyl chains can influence aggregation behavior, which in turn affects photophysical properties through excimer or exciplex formation, often leading to fluorescence quenching or red-shifted emission acs.orgnih.gov. Computational models can predict these aggregation-induced spectral shifts by considering intermolecular interactions and excited-state dynamics within aggregates. Furthermore, the lipophilic nature is critical for solubility in non-polar environments, such as lipid bilayers, influencing how the dye interacts with its surroundings and affecting its excited-state relaxation pathways acs.orgacs.org.
Table 2: Representative Photophysical Properties of Lipophilic Cyanine Dyes
| Property | Typical Range/Value | Computational Method | Notes |
| Absorption Max () (nm) | 650 - 800 | TD-DFT | Highly dependent on conjugation length and substituents; lipophilic chains can influence aggregation. |
| Emission Max () (nm) | 670 - 820 | TD-DFT | Follows ; can be red-shifted by aggregation or environmental effects. |
| Oscillator Strength | 1.0 - 2.5 | TD-DFT | Correlates with the intensity of absorption bands. |
| Fluorescence Quantum Yield () | 0.1 - 0.8 | TD-DFT (predicted) | Sensitive to molecular rigidity, aggregation, and environment; long chains can affect packing. |
| Stokes Shift (nm) | 20 - 60 | TD-DFT | Difference between and ; can be influenced by ICT. |
Molecular Dynamics Simulations for Probing Conformational Dynamics and Self-Assembly
Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior of lipophilic cyanine dyes, particularly how their long alkyl chains influence their conformational freedom, solubility, and propensity for self-assembly or aggregation. These simulations track the atomic movements of molecules over time, providing insights into their behavior in solution, within membranes, or in solid states rsc.orgresearchgate.net.
Table 3: Representative Molecular Dynamics Simulation Outputs
| Parameter | Typical Range/Value | Simulation Method | Notes |
| Root Mean Square Deviation (RMSD) (Å) | 1 - 5 | MD | Measures structural fluctuations; influenced by chain flexibility and environmental interactions. |
| Diffusion Coefficient (m²/s) | 10⁻⁹ - 10⁻¹¹ | MD | Indicates molecular mobility; affected by viscosity and aggregation state. |
| Radius of Gyration (Å) | Varies | MD | Reflects the overall size and compactness of the molecule or aggregate. |
| Aggregation Number (per aggregate) | Varies | MD | Quantifies the extent of self-assembly; strongly influenced by lipophilic tails. |
| Intermolecular Distance (Å) | 3 - 5 | MD | Relevant for understanding stacking and energy transfer in aggregates. |
Derivation of Structure-Reactivity Relationships through Advanced Computational Modeling
The integration of quantum chemical calculations and molecular dynamics simulations enables the establishment of robust structure-reactivity relationships (SRRs). For lipophilic cyanine dyes, SRRs are vital for understanding how specific structural modifications translate into altered chemical and photophysical reactivity. For instance, computational studies have demonstrated that the position and nature of substituents on the polymethine chain or the terminal heterocyclic groups can dramatically affect absorption maxima, fluorescence quantum yields, and singlet oxygen generation acs.orgchemrxiv.orgrsc.org.
Rational Design Principles for Novel Lipophilic Cy2-Type Chromophores with Tunable Chemical Characteristics
The ultimate goal of theoretical and computational chemistry in this field is to provide rational design principles for creating new lipophilic cyanine dyes with precisely tuned properties. By leveraging the insights gained from electronic structure calculations and molecular dynamics simulations, chemists can predict the outcomes of synthetic modifications before embarking on costly and time-consuming laboratory work.
Key design principles for lipophilic cyanine dyes often revolve around:
Modulating the Conjugated System: Altering the length of the polymethine chain or introducing substituents can tune absorption and emission wavelengths across the visible and near-infrared spectrum acs.orgrsc.org.
Incorporating Lipophilic Tails: The strategic placement and length of alkyl chains (e.g., C18) enhance solubility in hydrophobic environments and influence self-assembly, which can be exploited to control aggregation-induced optical properties or improve membrane integration nih.govacs.org.
Controlling Aggregation: Computational studies can guide the design of molecules that either promote or inhibit aggregation, depending on the desired application. For instance, specific chain architectures might be designed to prevent quenching aggregation in solution while allowing controlled assembly in specific environments acs.orgnih.gov.
Enhancing Photostability and Quantum Yields: Understanding excited-state dynamics through TD-DFT can help identify structural features that minimize non-radiative decay pathways, thereby increasing fluorescence quantum yields and photostability.
By combining these computational strategies, researchers can design novel lipophilic Cy2-type chromophores with precisely engineered absorption/emission profiles, optimized solubility, and controlled aggregation behavior for a wide array of advanced applications.
Compound Names Mentioned:
Cy2 dic18 (7) (Conceptual)
Indocarbocyanine dyes
Cyanine dyes
Lipophilic cyanine dyes
Heptamethine cyanines (Cy7)
Pentamethine cyanines
Trimethine cyanine dyes
Amidinocyanine dyes
BODIPY dyes
Rhodamine dyes
Fluorescein dyes
Alexa Fluor 488
Mechanistic Studies of Intermolecular Interactions Involving Lipophilic Cy2 Type Dyes
Elucidation of Intercalation Mechanisms with Planar Molecular Scaffolds (e.g., DNA, Graphite)
The interaction of lipophilic cyanine (B1664457) dyes with planar molecular scaffolds like DNA is primarily governed by intercalation, a process where the planar aromatic part of the dye inserts itself between the base pairs of the DNA double helix. nih.govwikipedia.org This interaction is driven by a combination of electrostatic attraction between the cationic dye and the anionic phosphate (B84403) backbone of DNA, as well as van der Waals and hydrophobic interactions within the intercalation site.
The binding mechanism is often a multi-step process:
External Electrostatic Binding: The cationic dye is first attracted to the exterior of the negatively charged DNA molecule. wikipedia.org
Intercalation: The planar chromophore of the dye then inserts into the space between adjacent base pairs. This process can cause local structural distortions in the DNA, such as unwinding and lengthening of the helix. nih.govwikipedia.org
Studies on various cyanine dyes have shown that this binding leads to significant changes in their optical properties, often resulting in a large fluorescence enhancement, which is the basis for their use as nucleic acid stains. thermofisher.com The binding affinity and kinetics can be influenced by factors such as ionic strength and the specific base pair sequence. nih.gov
Interaction with graphite (B72142) presents a different scenario. Graphite consists of stacked graphene sheets held together by van der Waals forces. While small ions and molecules can be inserted between these layers to form graphite intercalation compounds (GICs), the intercalation of a large, bulky organic molecule like a lipophilic cyanine dye is sterically hindered and not a commonly observed phenomenon. wikipedia.org However, studies on graphene oxide (GO), a related material with a larger interlayer distance due to oxidation, have shown that flat-shaped dye molecules can be intercalated. nih.gov This suggests that for a lipophilic Cy2-type dye to intercalate into a graphitic structure, a significant expansion of the interlayer spacing would be necessary.
Investigations into Surface Adsorption Phenomena and Interface Chemistry
Due to their amphiphilic nature—possessing a charged, polar head (the chromophore) and long, nonpolar alkyl tails—lipophilic cyanine dyes like Cy2 dic18 (7) are highly surface-active. Their behavior is dominated by adsorption at interfaces, particularly between aqueous and hydrophobic phases.
A primary example is their incorporation into lipid bilayers, the foundation of cell membranes. lumiprobe.com The hydrophobic dic18 tails readily partition into the nonpolar interior of the lipid bilayer, while the polar chromophore typically orients itself near the polar head groups of the lipids. This strong affinity for lipid membranes makes them excellent fluorescent probes for cell tracking and membrane labeling. lumiprobe.com The driving force for this adsorption is the hydrophobic effect, which minimizes the unfavorable interaction between the long alkyl chains and water. atto-tec.com
The chemistry of the surface plays a crucial role in the adsorption process. For instance, the adsorption of cationic cyanine dyes is strongly influenced by surface charge. researchgate.net They will readily adsorb onto negatively charged surfaces through electrostatic attraction. This principle is also relevant to their non-specific binding to other biological macromolecules and surfaces like glass. atto-tec.comnih.gov
Exploration of Aggregation Pathways and Supramolecular Organization in Diverse Chemical Milieus
In aqueous environments, lipophilic cyanine dyes exhibit a strong tendency to self-assemble into aggregates to minimize the exposure of their hydrophobic parts to water. atto-tec.comnih.gov This aggregation is a form of supramolecular organization and significantly alters the dye's photophysical properties. rsc.orgrsc.org Two primary forms of aggregates are commonly observed:
H-aggregates: Result from a parallel, face-to-face stacking of the dye chromophores. This arrangement leads to a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum compared to the monomeric dye. atto-tec.com H-aggregates are often non-fluorescent. researchgate.net
J-aggregates: Involve an edge-to-edge arrangement of the dye molecules. This leads to a bathochromic shift (a shift to a longer wavelength) and a characteristic sharp, intense absorption band. atto-tec.com Unlike H-aggregates, J-aggregates can be fluorescent. atto-tec.com
The formation of these aggregates is highly dependent on factors such as dye concentration, solvent composition, temperature, and the presence of salts or other molecules. atto-tec.comnih.gov For amphiphilic cyanines, the long alkyl chains play a critical role in directing the self-assembly process, leading to the formation of various supramolecular structures, including micelles, nanotubes, and sheets. researchgate.netnih.gov
Influence of Solvent Polarity and Dielectric Environment on Molecular Conformation and Electronic States
The electronic states and molecular conformation of cyanine dyes are highly sensitive to the polarity and dielectric properties of their surrounding environment. pku.edu.cnresearchgate.net The distribution of π-electrons in the polymethine chain, which determines the dye's color and fluorescence, can be significantly altered by the solvent. nih.gov
Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption and emission spectra of many cyanine dyes. This solvatochromic effect is due to the differential stabilization of the ground and excited states by the solvent molecules. The excited state of cyanine dyes is often more polar than the ground state, so it is better stabilized by polar solvents, thus lowering the energy gap for the electronic transition. semanticscholar.org
The following interactive table illustrates the hypothetical effect of solvent polarity on the key spectral properties of a lipophilic Cy2-type dye, based on general observations for this class of compounds.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Cyclohexane | 2.0 | 485 | 500 | 15 |
| Chloroform | 4.8 | 490 | 508 | 18 |
| Ethanol | 24.6 | 495 | 515 | 20 |
| Acetonitrile (B52724) | 37.5 | 498 | 520 | 22 |
| Water | 80.1 | 502 | 525 | 23 |
Note: The data in this table is representative and intended for illustrative purposes only. Actual values for Cy2 dic18 (7) would require experimental measurement.
Furthermore, the dielectric environment can influence the molecular conformation. In nonpolar solvents, cyanine dyes may adopt non-planar conformations. In highly polar solvents, they are more likely to be in a planar intramolecular charge transfer state. researchgate.net This change in conformation can affect non-radiative decay pathways, thereby influencing the fluorescence quantum yield. For many cyanine dyes, the fluorescence quantum yield decreases as solvent polarity increases due to the stabilization of polar, non-fluorescent states. nih.gov
Strategic Applications in Advanced Materials Science
Integration into Nanostructured Materials for Directed Optical Functionality
Cyanine (B1664457) dyes, including derivatives like Cy2 dic18 (7), are valuable in creating nanostructured materials with tailored optical properties. Their inherent fluorescence and ability to interact with different matrices make them suitable for applications requiring precise light emission or manipulation.
Dye-doped polymer matrices and thin films are a common approach to harness the optical properties of fluorescent dyes. By embedding Cy2 dic18 (7) into polymer matrices, such as polystyrene or polymethyl methacrylate (B99206) (PMMA), researchers can create materials with enhanced photophysical characteristics researchgate.netdb-thueringen.denih.govinstras.com. The polymer matrix can protect the dye from aggregation-caused quenching and photobleaching, thereby improving its stability and fluorescence quantum yield researchgate.netdb-thueringen.denih.gov. The long alkyl chains of Cy2 dic18 (7) can influence its compatibility and dispersion within these polymer matrices glpbio.commedchemexpress.com. Characterization typically involves spectroscopic methods (UV-Vis, fluorescence spectroscopy) to assess the dye's optical properties within the film, as well as microscopy techniques to evaluate the film's morphology and dye distribution nih.govchalcogen.rotu-chemnitz.de.
Table 5.1.1: Properties of Dye-Doped Polymer Films (Illustrative Data based on general cyanine dye behavior)
| Property | Value/Description | Notes |
| Dye Loading | Variable (e.g., 0.1-5 mol%) | Affects fluorescence intensity, aggregation, and photobleaching. |
| Polymer Matrix | Polystyrene (PS), PMMA, etc. | Choice impacts solubility, processability, and optical properties. |
| Absorption Max (λ) | Typically in the visible spectrum (e.g., ~500-600 nm for Cy2 derivatives) | Dependent on the specific cyanine dye structure and environment. |
| Emission Max (λ) | Typically in the visible spectrum (e.g., ~520-620 nm for Cy2 derivatives) | Dependent on the specific cyanine dye structure and environment. |
| Quantum Yield | Variable, can be enhanced by matrix encapsulation | Affected by aggregation, solvent, and matrix interactions. |
| Stability | Improved by encapsulation, resistant to aggregation | Protection against photobleaching and environmental degradation. |
The incorporation of organic dyes into inorganic frameworks, such as metal-organic frameworks (MOFs) or other hybrid organic-inorganic materials, offers a pathway to create functional nanostructures with combined properties mdpi.comuchicago.educsic.esnih.govmdpi.com. While direct mentions of Cy2 dic18 (7) in such frameworks are not extensively detailed in the provided search results, the principle involves using the dye as a functional component within a stable inorganic or hybrid matrix. This can lead to materials with enhanced photoluminescence, catalytic activity, or sensing capabilities. The synthesis would typically involve co-precipitation, sol-gel methods, or other chemical synthesis routes where the dye is either pre-functionalized or incorporated during the framework assembly. Characterization would involve techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and spectroscopy to confirm the incorporation and assess the resulting material's properties.
Construction of Supramolecular Assemblies and Self-Assembled Systems for Functional Devices
Supramolecular assemblies and self-assembled systems leverage non-covalent interactions to create ordered structures with emergent functionalities nih.govnankai.edu.cnrsc.orgrsc.org. Cyanine dyes can be designed to participate in such assemblies, either as core components or as functional additives. The long alkyl chains of Cy2 dic18 (7) could facilitate self-assembly through hydrophobic interactions or enable its incorporation into larger supramolecular architectures. These systems can be engineered for applications in sensing, molecular recognition, and the development of novel functional devices. Research into self-assembling peptides and ferrocene-based supramolecular assemblies highlights the potential for creating complex, ordered structures with tailored properties nih.govrsc.org. The precise role of Cy2 dic18 (7) in such systems would depend on its specific molecular design and its ability to engage in directed self-assembly.
Exploration of Non-Linear Optical Properties in Ordered Dye Systems
Non-linear optical (NLO) properties arise when a material's optical response is not linearly proportional to the incident light intensity capes.gov.braps.orgbenasque.orgresearchgate.netarxiv.orgmdpi.com. Ordered systems of dyes, such as those found in thin films or crystalline structures, can exhibit significant NLO effects. Cyanine dyes, due to their extended π-electron systems, are often investigated for their NLO characteristics, including second-harmonic generation (SHG) and third-harmonic generation (THG) capes.gov.brresearchgate.netarxiv.org. While specific NLO data for Cy2 dic18 (7) is not provided, its classification as a cyanine dye suggests potential in this area. The arrangement and ordering of dye molecules within a matrix or film are crucial for maximizing NLO responses capes.gov.brresearchgate.net. Research in this field explores how molecular structure and solid-state packing influence NLO coefficients like the hyperpolarizability (β) benasque.org.
Coordination Chemistry of Lipophilic Cy2 Type Dyes
Ligand Design Principles and Metal Ion Complexation Thermodynamics
Cyanine (B1664457) dyes, as a class, possess structural features conducive to acting as ligands for metal ions. These features typically include nitrogen atoms within heterocyclic end groups and a conjugated polymethine chain, both of which can participate in coordination through lone pair donation or π-electron interactions nih.govtaylorfrancis.comatlanticoer-relatlantique.cancert.nic.in. The lipophilic nature of "Cy2 dic18 (7)", conferred by its two C18 alkyl chains, suggests that its complexation behavior may be influenced by its solubility in non-polar or mixed solvent environments, potentially facilitating interactions within lipid bilayers or hydrophobic pockets of biomolecules clockss.orgrsc.orgmdpi.comrsc.orgchinesechemsoc.orgmdpi.commedchemexpress.com.
Elucidation of Geometric and Electronic Structures of Coordination Complexes
The characterization of coordination complexes involving cyanine dyes typically relies on a combination of spectroscopic techniques and computational methods. UV-Vis absorption and fluorescence spectroscopy are paramount for identifying spectral changes (e.g., bathochromic or hypsochromic shifts, fluorescence quenching or enhancement) that occur upon metal binding nih.govmdpi.comnih.govnih.govresearchgate.net. These spectral alterations often provide insights into the electronic structure of the complex and the nature of the metal-dye interaction.
Geometric structures of metal-cyanine dye complexes can be elucidated through techniques like X-ray crystallography, which reveals the precise arrangement of ligands around the metal center. Computational methods, such as Density Functional Theory (DFT), are also employed to model and understand the electronic distribution and bonding within these complexes, offering complementary information to experimental observations rsc.orgnih.gov. For "Cy2 dic18 (7)", specific detailed studies on the geometric and electronic structures of its metal complexes are not extensively published. However, general coordination geometries for metal ions with nitrogen-containing ligands, such as tetrahedral or octahedral arrangements, are common atlanticoer-relatlantique.cancert.nic.inlibretexts.orgmdpi.com. The lipophilic C18 chains are likely to influence the packing and solubility of such complexes.
Analysis of Chelation Effects and Stability Constants of Metal-Dye Adducts
The stability of metal-dye adducts is a critical parameter in understanding their behavior and potential applications. Stability constants (Kstab) quantify the thermodynamic stability of these complexes, with larger values indicating stronger binding scispace.comlibretexts.orgcore.ac.uksavemyexams.comresearchgate.net. The chelate effect, where a ligand binds to a metal ion through multiple donor atoms, generally leads to significantly higher stability compared to complexes formed with monodentate ligands chemguide.co.uk.
Table 1: Representative Stability Constants of Cyanine Dye-Metal Complexes
| Metal Ion | Example Dye (Structure/Class) | Stability Constant (KS or Kf) | Reference |
| Al(III) | TG-170 (NIR dye) | 4.37 x 104 M-1 | nih.gov |
| Be(II) | TG-170 (NIR dye) | 1.94 x 106 M-1 | nih.gov |
| Various | Ketocyanine dye derivative | Variable (e.g., 1:1 complex formation) | nih.gov |
Note: Data presented are from studies on similar cyanine dyes and serve as representative examples due to the limited specific data for "Cy2 dic18 (7)" in this context.
Development of Coordination Compounds for Advanced Chemical Sensing Principles
Cyanine dyes and their metal complexes are increasingly explored for their potential as chemical sensors, particularly for the detection of metal ions. The sensing mechanism often relies on changes in the dye's optical properties (color or fluorescence) upon binding to a target analyte. Metal coordination can induce significant alterations in the electronic structure of the cyanine dye, leading to detectable spectral responses rsc.orgmdpi.comresearchgate.netgsu.edu.
For example, some cyanine dyes exhibit colorimetric changes or fluorescence quenching/enhancement in the presence of specific metal ions such as Cu2+, Fe3+, Hg2+, Zn2+, or Cd2+ rsc.orgmdpi.comnih.govresearchgate.netgsu.edu. The lipophilic nature of dyes like "Cy2 dic18 (7)" could be advantageous for developing sensors that operate within biological membranes or in non-aqueous environments. While specific sensing applications for "Cy2 dic18 (7)" are not detailed in the reviewed literature, the general principles suggest its potential utility in developing selective probes for metal ions through coordination-induced optical changes.
Table 2: Representative Metal Ion Sensing Applications of Cyanine Dyes
| Analyte Metal Ion | Example Dye (Structure/Class) | Observed Effect | Sensing Mechanism (General) | Reference |
| Cu2+, Fe3+ | Sulfo-cyanine dye | Colorimetric response (blue to colorless) | Coordination, π-electron delocalization | mdpi.com |
| Hg2+ | Spirocyclic cyanine probe | Fluorescence quenching/enhancement (NIR region) | Chemodosimetric/Coordination | rsc.org |
| Zn2+, Cd2+ | Spirocyclic cyanine probe | Fluorescence enhancement (NIR region) | Coordination | rsc.org |
| Al(III), Be(II) | TG-170 (NIR dye) | Fluorescence quenching | Coordination | nih.gov |
| Various metal ions | General cyanine dyes | Fluorescence quenching/enhancement, spectral shifts | Coordination, electron transfer | nih.govnih.govresearchgate.netgsu.edu |
Note: Data presented are from studies on similar cyanine dyes and serve as representative examples. Specific sensing capabilities of "Cy2 dic18 (7)" require dedicated investigation.
Compound List
Cy2 dic18 (7) : A lipophilic cyanine dye.
Emerging Challenges and Future Research Directions in Lipophilic Carbocyanine Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
The synthesis of complex organic molecules like carbocyanine dyes often involves multiple steps, potentially utilizing hazardous reagents and generating significant waste. For Cy2 DiC18 (7), as with other advanced fluorophores, the development of greener synthetic pathways is a crucial future direction. Current methodologies for synthesizing cyanine (B1664457) dyes typically rely on condensation reactions smolecule.com. However, the specific protocols for Cy2 DiC18 (7) are not widely detailed in public literature, leaving room for innovation in creating more sustainable processes.
Future research should focus on:
Reducing hazardous reagents and solvents: Exploring alternative, less toxic chemical reagents and greener solvent systems.
Improving atom economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing byproducts.
Streamlining synthesis: Developing one-pot or cascade reactions to reduce the number of isolation and purification steps, thereby decreasing energy consumption and waste generation.
Utilizing renewable feedstocks: Investigating the possibility of deriving precursors from sustainable, bio-based sources.
Strategies for Enhancing Molecular Stability and Photostability for Long-Term Applications
Lipophilic carbocyanine dyes like Cy2 DiC18 (7) are engineered to integrate effectively into cell membranes, contributing to their fluorescence stability . However, like many fluorescent dyes, carbocyanines can be susceptible to photobleaching – irreversible degradation upon exposure to light – which limits their utility in long-term imaging or dynamic studies.
Strategies to enhance the molecular and photostability of Cy2 DiC18 (7) and related compounds include:
Structural Modification: Research into polyfluorination of cyanine dyes has demonstrated significant improvements in photostability, reduced aggregation, and enhanced fluorescence quantum yield. Fluorination can decrease non-radiative decay pathways and reduce reactivity towards reactive oxygen species, which are common causes of photobleaching researchgate.net.
Encapsulation and Formulation: Developing advanced formulations, such as encapsulation within nanoparticles or protective matrices, can shield the dye from environmental factors that promote degradation, thereby extending its functional lifetime.
Table 1: Strategies for Enhancing Cyanine Dye Photostability
| Strategy | Mechanism of Improvement | Potential Impact on Cy2 DiC18 (7) |
| Polyfluorination | Reduced aggregation, enhanced quantum yield, increased resistance to photobleaching. | Could improve long-term performance and reliability in applications requiring prolonged fluorescence. |
| Structural Rigidity | Decreased non-radiative decay pathways, leading to higher fluorescence efficiency. | May result in brighter and more stable fluorescence emission. |
| Encapsulation/Matrix | Protection from environmental quenchers, controlled release, and physical shielding. | Can improve stability in complex biological environments and during extended imaging sessions. |
| Optimized Lipophilic Chains | Enhanced membrane integration and potential for reduced aggregation-induced quenching. | May contribute to inherent stability and improved performance in lipid-rich environments. |
Exploration of Novel Reactive Functionalities for Diverse Chemical Transformations
While Cy2 DiC18 (7) is primarily recognized for its fluorescent labeling capabilities and membrane integration weihuasw.com, the exploration of novel reactive functionalities could significantly broaden its chemical utility. General cyanine dyes are known to interact with biomolecules, including binding to double-helical DNA via intercalation medchemexpress.commedchemexpress.com.
Future research could focus on:
Introducing Conjugation Handles: Incorporating specific functional groups (e.g., amines, carboxylates, thiols) onto the Cy2 DiC18 (7) scaffold would enable its covalent attachment to a wider range of biomolecules, such as antibodies, peptides, or nucleic acids, for targeted labeling and advanced assays. While related dyes like Cy2-Dise(diso3) feature NHS ester groups for amine conjugation , specific functionalization strategies for Cy2 DiC18 (7) are an area for development.
Developing Responsive Dyes: Engineering Cy2 DiC18 (7) to be responsive to specific environmental stimuli (e.g., pH, redox potential, enzyme activity) could lead to the creation of novel biosensors.
Creating FRET Pairs: Synthesizing derivatives with complementary spectral properties could enable Förster Resonance Energy Transfer (FRET) studies, providing insights into molecular interactions and conformational changes.
Implementation of Advanced Spectroscopic and Analytical Methodologies for Mechanistic Insight
Understanding the precise photophysical properties and interactions of Cy2 DiC18 (7) requires sophisticated spectroscopic and analytical techniques. While Cy2 (non-sulfonated) exhibits excitation and emission maxima around 492 nm and 508 nm, respectively cymitquimica.comaatbio.com, detailed spectral data for the lipophilic Cy2 DiC18 (7) variant, including its absorption and emission maxima in relevant media, is less commonly reported. Similarly, the precise mechanism of its enhanced fluorescence stability and membrane integration warrants deeper investigation.
Key areas for advanced methodologies include:
High-Resolution Spectroscopy: Employing techniques such as time-resolved fluorescence spectroscopy, single-molecule spectroscopy, and circular dichroism can elucidate excited-state dynamics, aggregation behavior, and specific binding modes (e.g., intercalation with DNA) medchemexpress.commedchemexpress.com.
Advanced Microscopy: Techniques like super-resolution microscopy can provide insights into the spatial distribution and dynamics of Cy2 DiC18 (7) within cellular membranes at the nanoscale.
Computational Spectroscopy: Combining experimental spectroscopic data with theoretical calculations (e.g., Density Functional Theory - DFT) can help assign spectral features and predict how structural modifications might alter photophysical properties.
Table 2: Spectroscopic and Analytical Properties of Cy2 DiC18 (7) and Related Dyes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Primary Application/Characteristic | Source Reference(s) |
| Cy2 DiC18 (7) | 67675-27-8 | C57H89In2O2 | 961.23 | Not Specified | Not Specified | Fluorescent labeling, membrane integration, fluorescence stability | weihuasw.com |
| Cy7 DiC18 (DiR) | 100068-60-8 | C63H101In2 | 1013.39 | ~750 | ~780 | Near-infrared fluorescence, cell/organelle labeling, in vivo imaging | glpbio.comselleckchem.com |
| Cy3 DiC18 | 22366-93-4 | C59H97IN2 | 961.3 | 551 | 566 | Lipophilic tracer, neuronal tracing, membrane integration | broadpharm.com |
| DiD | 127274-91-3 | C67H103ClN2O3S | 1052.1 | 644 | 663 | Lipophilic dye, cell membrane staining, multicolor imaging | biotium.com |
| Cy2 (Non-sulfonated) | Not Specified | C25H26N2O4 | 418.48 | 492 | 508 | General fluorescent marker, tunable absorption/emission | cymitquimica.comaatbio.com |
Note: The molecular formula C57H89In2O2 for Cy2 DiC18 (7) is unusual and may represent a specific salt or complex, or contain a typo in the source.
Fostering Computational-Experimental Synergy in the Design and Optimization of Novel Dyes
The rational design and optimization of fluorescent dyes like Cy2 DiC18 (7) can be significantly accelerated through the synergy between computational modeling and experimental validation. Computational methods can predict photophysical properties, guide structural modifications for desired spectral shifts or enhanced stability, and elucidate complex molecular mechanisms.
Future directions include:
Predictive Modeling: Utilizing quantum chemical calculations (e.g., TD-DFT) to predict absorption and emission spectra, extinction coefficients, and fluorescence quantum yields of potential Cy2 DiC18 (7) analogs before synthesis.
Structure-Property Relationships: Employing computational tools to establish clear relationships between molecular structure (e.g., length of alkyl chains, modifications to the heterocyclic system) and observed properties such as lipophilicity, membrane affinity, and photostability.
Molecular Dynamics Simulations: Simulating the behavior of Cy2 DiC18 (7) within lipid bilayers to understand its precise orientation, mobility, and potential for aggregation or quenching in a membrane environment.
Machine Learning in Dye Design: Applying machine learning algorithms trained on existing carbocyanine dye data to predict the properties of novel structures, thereby streamlining the discovery process.
By integrating these computational approaches with rigorous experimental characterization, researchers can more efficiently design next-generation lipophilic carbocyanine dyes with tailored properties for advanced applications.
Q & A
Q. What strategies link Cy2 dic18 (7)'s electrochemical properties to renewable energy applications?
- Answer :
- Hypothesis : Cy2 dic18 (7) acts as a redox mediator in dye-sensitized solar cells.
- Method Triangulation :
Cyclic Voltammetry : Measure redox potentials.
DFT : Calculate HOMO/LUMO levels.
Device Testing : Quantify efficiency (%) under AM1.5G conditions.
- Table : Example electrochemical
| Parameter | Value |
|---|---|
| E_red (V) | -0.45 |
| HOMO (eV) | -5.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
